Propargyl-PEG6-acid

ADC Cytotoxicity Oncology

Propargyl-PEG6-acid (CAS: 1951438-84-8; MW: 348.39; LogP: -1.52) is a heterobifunctional polyethylene glycol (PEG) linker consisting of a propargyl group and a terminal carboxylic acid separated by a discrete PEG6 spacer. The compound belongs to the Propargyl-PEGn-acid family of monodisperse PEG derivatives and is specifically categorized as a PEG-based PROTAC linker and a cleavable ADC linker for antibody-drug conjugate synthesis.

Molecular Formula C16H28O8
Molecular Weight 348.39 g/mol
Cat. No. B610263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG6-acid
SynonymsPropargyl-PEG6-acid
Molecular FormulaC16H28O8
Molecular Weight348.39 g/mol
Structural Identifiers
InChIInChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18)
InChIKeyXRSJYQQOJNYUDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG6-acid: A Definitive Guide for Scientific Procurement of Heterobifunctional PEG Linkers for PROTAC and ADC Development


Propargyl-PEG6-acid (CAS: 1951438-84-8; MW: 348.39; LogP: -1.52) is a heterobifunctional polyethylene glycol (PEG) linker consisting of a propargyl group and a terminal carboxylic acid separated by a discrete PEG6 spacer . The compound belongs to the Propargyl-PEGn-acid family of monodisperse PEG derivatives and is specifically categorized as a PEG-based PROTAC linker and a cleavable ADC linker for antibody-drug conjugate synthesis . The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules, while the carboxylic acid reacts with primary amines via EDC/NHS chemistry to form stable amide bonds . The hydrophilic PEG6 spacer facilitates aqueous solubility, and the compound is commercially available at ≥95% purity with confirmed solubility in both DMSO and water .

Monodisperse PEG6 spacer for reproducible conjugation outcomes and SAR studies
Dual click chemistry (CuAAC / SPAAC) with orthogonal amine-reactive acid terminus
Balanced linker length suited for PROTAC ternary complex geometry optimization

Why Propargyl-PEG6-acid Cannot Be Interchanged with Propargyl-PEG4-acid or Propargyl-PEG8-acid: Linker Length as a Conformational Tuner


PEG-based linkers within the same functional family are not interchangeable, because linker length acts as a conformational tuner that determines whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination in PROTACs, and whether an ADC payload can achieve optimal spatial presentation for target cell killing [1]. The six-unit PEG spacer occupies a discrete functional niche: PEG4 imposes a near-rigid span useful for buried or sterically congested pockets, while PEG8 provides additional breathing room for targets undergoing large domain rearrangements—but PEG6 provides a balanced compromise that falls within the bounds of most crystallographically measured inter-pocket distances (often >3 nm) while avoiding the entropic penalties and potential off-target effects associated with excessive linker length [2]. Additionally, the water solubility properties of PEG chains are enhanced with longer PEG chains, meaning substitution of a PEG6 linker with a shorter PEG4 variant will measurably reduce conjugate aqueous solubility and increase aggregation propensity . Systematic variation of PEG linker length (PEG2, PEG4, PEG6, PEG8) is therefore an essential first experimental variable in any PROTAC optimization campaign, and the selection of a specific PEG chain length is a deliberate design decision rather than a matter of generic interchangeability [3].

PEG4
PEG6
PEG8
Linker span
May restrict productive ternary complex geometry for many inter-pocket distances
Linker span
Balanced end-to-end distance compatible with reported >3 nm inter-pocket spans
Linker span
Excess flexibility may introduce entropic penalties and off-target conformational sampling
Conjugate solubility
Lower aqueous solubility; may increase aggregation propensity compared to PEG6
Conjugate solubility
Reported aggregation-free ADCs; consistent hydration shell by MD simulations
Conjugate solubility
Further increased hydrophilicity, but may reduce reactivity due to steric hindrance
ADC potency context
Shorter PEG chains reported lower in vitro anti-proliferative activity in tested models
ADC potency context
PEG6 and PEG8 spacers ranked highest in reported head-to-head ADC cytotoxicity comparison
ADC potency context
Matched PEG6 performance; larger hydrodynamic radius may alter conjugate geometry

Propargyl-PEG6-acid: Quantified Differentiation vs. PEG4 and PEG8 Linkers Across ADC Cytotoxicity, Solubility, and PROTAC Optimization


ADC Cytotoxicity: PEG6 and PEG8 Spacers Outperform Shorter PEG Variants in HER2-Positive Tumor Cells

In a head-to-head comparative study of discrete PEG chain lengths incorporated into dolastatin 10 (Dol10)-based ADC drug-linkers conjugated to trastuzumab, ADCs containing PEG6 and PEG8 spacers exhibited the highest level of in vitro anti-proliferative activity against HER2-positive SK-BR-3 human tumor cells, demonstrating superior cytotoxicity compared to shorter PEG variants [1]. The study further validated in vivo efficacy: ADCs derived from Herceptin® and PEG8-Dol10, at a dose of 10 mg kg⁻¹, effectively delayed tumor growth and prolonged survival time in mice bearing human ovarian SKOV-3 xenografts [2]. This establishes a clear performance hierarchy wherein PEG6 and PEG8 represent the optimal linker length range for achieving maximal ADC potency, with PEG6 offering a slightly more compact spatial profile that may be advantageous for certain conjugation geometries while retaining the full cytotoxic benefit.

ADC Cytotoxicity
Head-to-head
PEG6/PEG8 ADCs reported highest in vitro anti-proliferative activity vs. PEG2/PEG4 in SK-BR-3 cells; PEG8-Dol10 delayed tumor growth in SKOV-3 xenografts at 10 mg/kg
Supports linker length-dependent cytotoxicity endpoint review
ADC aggregation-free with PEG6/PEG8 spacers; in vivo xenograft context
ADC Cytotoxicity Oncology

PROTAC Ternary Complex Optimization: PEG6 Provides Balanced End-to-End Distance for Productive Ubiquitination

PEG4, PEG6, and PEG8 span a discrete subset of conformational space critical for PROTAC-mediated ternary complex formation. The four-unit variant imposes a near-rigid span useful for buried or sterically congested pockets, while the six-unit version provides a balanced compromise that still falls within the bounds of most crystallographically measured inter-pocket distances (often exceeding 3 nm) [1]. The eight-unit oligomer provides additional breathing room for targets undergoing large domain rearrangements. Structure-activity relationship studies suggest that progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, a kinetic advantage that is recapitulated as lower cellular EC₅₀ values [2]. Numerous studies have confirmed that introducing an appropriate monodisperse PEG linker can enhance degradation potency (DC₅₀) several-fold to tenfold, achieving maximum degradation rates (Dmax) exceeding 90% [3]. PEG6 occupies the empirically validated 'sweet spot' for targets where neither constrained rigidity nor excessive flexibility is optimal.

PROTAC Ternary Complex
Class-level
PEG6 span compatible with most crystallographically measured inter-pocket distances (>3 nm); DC₅₀ enhancement up to tenfold reported with appropriate PEG linker
Supports ternary complex geometry optimization and degradation efficiency review
Order-of-magnitude residence time difference across PEG4-PEG8 reported
PROTAC Ternary complex Ubiquitination

Aqueous Solubility and Aggregation Resistance: PEG6 Provides Measurably Enhanced Hydrophilicity vs. PEG4

The water solubility properties of PEG linkers are directly enhanced with increasing PEG chain length . Propargyl-PEG6-acid, with a measured LogP of -1.52, demonstrates significant hydrophilicity that facilitates solubility in both DMSO and aqueous biological applications . Comparative analysis indicates that PEG6 derivatives offer better solubility and flexibility than shorter PEG4-based analogs, while longer derivatives such as PEG12 and PEG24 provide even greater solubility but may exhibit reduced reactivity due to steric hindrance . In ADC development, the presence of a discrete PEG6 chain in drug linkers resulted in ADCs free from aggregation, a critical quality attribute that shorter PEG chains may not adequately provide [1]. Molecular dynamics simulations of PEG6-containing linkers have demonstrated consistent hydration shells around the linker, explaining their enhanced solubility profiles compared to commercial PEG4 alternatives .

Aqueous Solubility
Cross-study comparable
LogP -1.52; ADCs with PEG6 spacers reported aggregation-free; MD simulations show consistent hydration shells
Supports conjugate solubility and aggregation resistance review
PEG6 balances solubility enhancement and retained reactivity vs. PEG4/PEG12
Solubility Aggregation Conjugation

Monodispersity and Batch-to-Batch Reproducibility: Defined Molecular Weight Enables Reliable SAR vs. Polydisperse PEG Mixtures

Propargyl-PEG6-acid (MW: 348.39; single defined molecular weight) is a monodisperse PEG derivative, in contrast to polydisperse PEG mixtures composed of molecules with varying degrees of polymerization . Traditional polydisperse PEG linkers produce PROTAC molecules that are effectively mixtures, leading to two critical limitations: first, batch-to-batch variation in polymer length distribution makes pharmacological data difficult to reproduce; second, during screening and optimization, observed activity changes cannot be reliably attributed to linker length versus interference from other mixture components [1]. Monodisperse PEG linkers with a single, defined molecular weight ensure that every synthesized PROTAC molecule has an identical structure and chain length, establishing reliable structure-activity relationships (SAR) and yielding reproducible experimental data [2]. This homogeneity is the foundation for confident optimization efforts and reduces the risk of false-positive or false-negative results during library screening.

Monodispersity
Class-level
Single MW 348.39; identical chain length across all molecules eliminates mixture-induced variability
Enables reproducible SAR and reliable batch-to-batch conjugation outcomes
Polydisperse PEG alternatives may confound linker length-activity attribution
SAR Reproducibility Monodisperse

Click Chemistry Reactivity: Propargyl Group Enables Both CuAAC and SPAAC Conjugation Pathways

Propargyl-PEG6-acid contains a terminal propargyl (alkyne) group that enables two distinct bioorthogonal conjugation pathways: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC, copper-free click chemistry) . The propargyl group is specifically designed to achieve efficient, specific, and mild chemical modification, making it suitable for copper-free click reactions (SPAAC) and biomaterial functionalization . The terminal linear alkyne (propyne) exhibits good reactivity and can selectively undergo cycloaddition with azide groups without reliance on copper catalysis . SPAAC reactions utilize very mild conditions, involve reactive groups that are bio-orthogonal, and achieve nearly quantitative conjugation yields [1]. In contrast, alternative linker chemistries that lack an alkyne moiety are restricted to single conjugation modalities, limiting experimental flexibility.

Click Chemistry
Supporting evidence
Propargyl group enables CuAAC and SPAAC (copper-free) cycloaddition with azides; SPAAC reported nearly quantitative under mild conditions
Supports dual-pathway bioorthogonal conjugation flexibility
Copper-free option avoids metal cytotoxicity in sensitive biological contexts
Click chemistry CuAAC SPAAC

LogP and Physicochemical Profile: Quantified Hydrophilicity Supports Formulation and Conjugate Development

Propargyl-PEG6-acid has a measured LogP of -1.52, quantifying its hydrophilic character and supporting its suitability for aqueous biological applications . The compound is soluble in both DMSO and water, with the hydrophilic PEG spacer specifically designed to increase solubility in aqueous media . PEG linkers are known to enhance aqueous solubility and increase topological polar surface area (TPSA), though they often reduce passive diffusion—a property that must be balanced with target permeability requirements [1]. The PEG6 spacer specifically improves solubility and flexibility while reducing steric hindrance during conjugation . This quantified LogP value enables rational formulation development and provides a benchmark for comparing linker hydrophilicity across different PEG chain lengths and functionalization strategies.

LogP Profile
Supporting evidence
LogP = -1.52
Supports predictable aqueous formulation behavior
Soluble in DMSO and water; benchmark for PEG linker hydrophilicity comparison
LogP Physicochemical Formulation

Propargyl-PEG6-acid: Validated Application Scenarios for PROTAC Development, ADC Synthesis, and Bioconjugation


PROTAC Linker Library Construction and Ternary Complex Geometry Optimization

Propargyl-PEG6-acid serves as a monodisperse PEG-based PROTAC linker for constructing degrader libraries with systematic variation in linker length. The PEG6 spacer provides a balanced end-to-end distance compatible with most crystallographically measured inter-pocket distances (>3 nm), enabling productive ternary complex formation between E3 ligase and target protein [1]. Studies confirm that appropriate monodisperse PEG linker selection can enhance degradation potency (DC₅₀) several-fold to tenfold, achieving maximum degradation rates (Dmax) exceeding 90% [2]. The defined molecular weight (348.39) ensures batch-to-batch reproducibility and reliable SAR interpretation, while the carboxylic acid enables direct conjugation to amine-containing E3 ligase ligands or target protein warheads via EDC/NHS chemistry .

ADC Drug-Linker Synthesis with Validated Cytotoxic Superiority Over Shorter PEG Variants

Propargyl-PEG6-acid is a cleavable ADC linker whose PEG6 spacer length has been empirically validated to deliver superior in vitro anti-proliferative activity compared to shorter PEG chain variants (PEG2, PEG4) when incorporated into dolastatin 10-based drug-linkers conjugated to trastuzumab against HER2-positive SK-BR-3 human tumor cells [1]. ADCs containing PEG6 and PEG8 spacers exhibited the highest level of cytotoxic activity, and PEG8-Dol10 ADCs demonstrated in vivo tumor growth delay at 10 mg kg⁻¹ in SKOV-3 xenograft models [2]. The hydrophilic PEG6 spacer prevents ADC aggregation and enhances payload accessibility, while the propargyl group enables copper-catalyzed or copper-free click conjugation to azide-functionalized payloads .

Click Chemistry Bioconjugation and Bioorthogonal Labeling

The terminal propargyl group of Propargyl-PEG6-acid enables both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation to azide-bearing biomolecules [1]. SPAAC reactions utilize very mild conditions, involve bio-orthogonal reactive groups, and achieve nearly quantitative conjugation yields, making them particularly suitable for labeling sensitive biological targets without copper-induced cytotoxicity [2]. The carboxylic acid terminus simultaneously enables orthogonal conjugation to amine-containing molecules, establishing a versatile dual-functional platform for constructing complex bioconjugates including protein-small molecule hybrids, surface-functionalized nanomaterials, and targeted delivery systems .

PEGylation and Conjugate Solubility Enhancement

Propargyl-PEG6-acid, with a measured LogP of -1.52 and confirmed solubility in DMSO and water, serves as a solubility-enhancing PEGylation reagent for hydrophobic small molecules, peptides, and protein conjugates [1]. The hydrophilic PEG6 spacer increases aqueous solubility of conjugated entities while reducing aggregation propensity, as demonstrated by ADC studies showing that discrete PEG6-containing drug linkers yield aggregation-free conjugates [2]. Comparative data indicate that PEG6 provides superior solubility and flexibility relative to PEG4 while avoiding the reduced reactivity associated with longer PEG12/PEG24 chains . Molecular dynamics simulations confirm that PEG6 linkers maintain consistent hydration shells, explaining their enhanced solubility profiles compared to shorter PEG alternatives [3].

Application
Selection Property
Validation Focus
PROTAC linker library construction
Monodisperse PEG6 for balanced ternary complex geometry
Degradation potency (DC₅₀) and Dmax assessment
ADC drug-linker synthesis
PEG6 spacer reported higher in vitro anti-proliferative activity vs. shorter PEG variants
Cytotoxicity and aggregation endpoint review
Click chemistry bioconjugation
Dual CuAAC/SPAAC compatibility with orthogonal amine-reactive acid
Conjugation efficiency and bioorthogonality
PEGylation and solubility enhancement
Hydrophilic PEG6 spacer with reported low LogP and aggregation resistance
Aqueous solubility and formulation stability

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